molecular formula C13H18N2O B13201883 5-Amino-1-(4-ethylphenyl)piperidin-2-one

5-Amino-1-(4-ethylphenyl)piperidin-2-one

Cat. No.: B13201883
M. Wt: 218.29 g/mol
InChI Key: JGIUHUQJTFTLKI-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethylphenyl)piperidin-2-one is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in drug design due to their biological activity and presence in various classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-ethylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethylbenzaldehyde with piperidine derivatives, followed by amination and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-ethylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-1-(4-ethylphenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-ethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-methylphenyl)piperidin-2-one
  • 5-Amino-1-(4-isopropylphenyl)piperidin-2-one
  • 5-Amino-1-(4-fluorophenyl)piperidin-2-one

Uniqueness

5-Amino-1-(4-ethylphenyl)piperidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-amino-1-(4-ethylphenyl)piperidin-2-one

InChI

InChI=1S/C13H18N2O/c1-2-10-3-6-12(7-4-10)15-9-11(14)5-8-13(15)16/h3-4,6-7,11H,2,5,8-9,14H2,1H3

InChI Key

JGIUHUQJTFTLKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CCC2=O)N

Origin of Product

United States

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